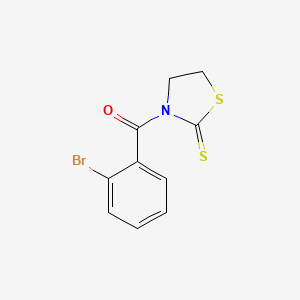

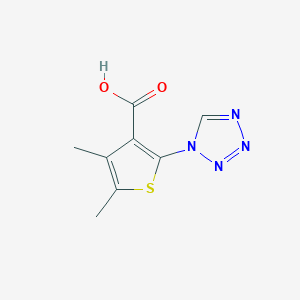

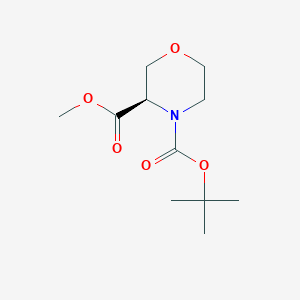

![molecular formula C14H10F2O2 B1439142 2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 886363-36-6](/img/structure/B1439142.png)

2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

Descripción general

Descripción

“2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the CAS Number: 886363-33-3 . It has a molecular weight of 248.23 and its IUPAC name is (3’,4’-difluoro [1,1’-biphenyl]-2-yl)acetic acid . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of similar compounds often involves methods such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Structure Analysis

The InChI code for the compound is 1S/C14H10F2O2/c15-12-6-5-10 (7-13 (12)16)11-4-2-1-3-9 (11)8-14 (17)18/h1-7H,8H2, (H,17,18) . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The compound may participate in reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 . It appears as a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

-

Fluorophores in Bioimaging

- Field : Bioimaging and Chemodosimetry

- Application : Various boron chelates, which are common fluorophores, find widespread practical application in bioimaging, as molecular reporters and chemodosimeters .

- Method : The reaction of formazans with boron trifluoride diethyl etherate in the presence of triethylamine in a toluene medium .

- Results : The reaction gave a boratetrazine derivative in a 58% yield .

-

Synthesis of Medicines

- Field : Pharmaceutical Chemistry

- Application : 2,3,4,5-Tetrahalogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

- Method : The synthesis of the precursor 2,4-dichloro-3,5-difluorobenzoic acid is needed .

- Results : The paper does not provide specific results or outcomes .

-

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

- Field : Material Science

- Application : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for basic liquid crystals .

- Method : The specific method of application would depend on the type of OLED or liquid crystal being produced .

- Results : The use of biphenyl derivatives in these applications has led to advancements in display technology .

-

Pharmaceutical Applications

- Field : Medicinal Chemistry

- Application : A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

- Method : The specific method of application would depend on the specific drug being produced .

- Results : These drugs have shown significant effectiveness in treating a variety of conditions .

-

Direct C-H Difluoromethylation

- Field : Organic Chemistry

- Application : Difluoroacetic acid can be used as a direct C-H difluoromethylation reagent .

- Method : The specific method of application would depend on the specific reaction being carried out .

- Results : This application allows for the introduction of difluoromethyl groups into organic compounds .

- Synthesis of Boronic-Acid-Functionalized Magnetic Attapulgite

- Field : Material Science

- Application : 2,4-Difluoro-3-formyl-phenylboronic acid (DFFPBA)-modified magnetic attapulgite (ATP-Fe3O4-NH2-DFFPBA) was synthesized and employed to capture and enrich cis-diol-containing biomolecules .

- Method : The specific method of application would depend on the specific reaction being carried out .

- Results : The resulting material exhibited a high saturation magnetization value of 20.71 emu/g, allowing the absorbent to be conveniently magnetically separated .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

2-[4-(3,4-difluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFFUDBVWPNLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654130 | |

| Record name | (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid | |

CAS RN |

886363-36-6 | |

| Record name | (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)

![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)

![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)

![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)

![7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1439081.png)